molecular formula C15H24BN3O3 B1427166 1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one CAS No. 1342834-87-0

1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one

Cat. No. B1427166
CAS RN: 1342834-87-0
M. Wt: 305.18 g/mol
InChI Key: HOTSBOUZGUBTCS-UHFFFAOYSA-N
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Description

The compound “1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one” is a complex organic molecule. It contains a pyrazole ring and a pyrrolidinone ring, both of which are nitrogen-containing heterocycles . The molecule also contains a tetramethyl-1,3,2-dioxaborolane group .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a related compound, “1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole”, was synthesized through a one-step nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . Single crystal X-ray diffraction has also been used to determine the crystal structure .


Chemical Reactions Analysis

Compounds containing the tetramethyl-1,3,2-dioxaborolane group have been used in various chemical reactions. For example, they have been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C at 50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Borylation of Arenes

This compound can be used to borylate arenes . Borylation is a method to introduce a boron moiety into an aromatic ring, which can further undergo various transformations. This is particularly useful in the synthesis of biaryl compounds, which are prevalent in many drug molecules.

Synthesis of Conjugated Polymers

The boronic ester group is also instrumental in the synthesis of conjugated polymers . These polymers have applications in electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors due to their semiconducting properties.

Safety and Hazards

The compound may cause serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation .

Future Directions

The future directions of research on this compound could involve further exploration of its synthesis, structure, and properties. It could also involve investigating its potential applications in various fields, given the importance of nitrogen-containing heterocycles and boronic acid derivatives in organic synthesis and medicine .

Mechanism of Action

properties

IUPAC Name

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-10-17-19(11-12)9-8-18-7-5-6-13(18)20/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTSBOUZGUBTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one

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